1-(4-fluorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a piperidino group, and a purine core structure
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the fluorobenzyl group and the formation of the purine core. One common synthetic route involves the following steps:
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Formation of the Fluorobenzyl Intermediate: : The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium cyanide, to form 4-fluorobenzyl cyanide .
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Introduction of the Piperidino Group: This can be accomplished by reacting the 4-fluorobenzyl cyanide with piperidine under appropriate conditions to yield the desired intermediate .
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Formation of the Purine Core: : The final step involves the formation of the purine core structure. This can be achieved through a series of cyclization reactions, starting with the reaction of the intermediate with suitable reagents to form the purine ring system .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, where the purine ring or the piperidino group may be oxidized to form corresponding oxides or other derivatives .
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Reduction: : Reduction reactions can be performed on the compound to reduce specific functional groups, such as the fluorobenzyl group, to form reduced derivatives .
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Substitution: : The compound can undergo substitution reactions, where specific groups on the purine ring or the piperidino group can be replaced with other functional groups .
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various organic reactions .
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Biology: : It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties .
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Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases .
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Industry: : It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
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1-(4-fluorobenzyl)-1H-1,2,3-triazole derivatives: : These compounds share the fluorobenzyl group but differ in the core structure, which is a triazole ring instead of a purine ring .
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1-(4-fluorobenzyl)-1H-indole derivatives: : These compounds also contain the fluorobenzyl group but have an indole core structure .
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1-(4-fluorobenzyl)-1H-indazole derivatives: : These compounds have a similar fluorobenzyl group but feature an indazole core structure .
The uniqueness of 1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22FN5O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H22FN5O2/c1-22-15-16(21-18(22)24-10-4-3-5-11-24)23(2)19(27)25(17(15)26)12-13-6-8-14(20)9-7-13/h6-9H,3-5,10-12H2,1-2H3 |
InChI Key |
WNWLHPLKXBVHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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